molecular formula C13H22N2O3 B13894497 N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine

N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine

Cat. No.: B13894497
M. Wt: 254.33 g/mol
InChI Key: UQZQLMHVPFUDQH-UHFFFAOYSA-N
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Description

N’-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine is an organic compound that features a trimethoxyphenyl group attached to a propane-1,3-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with propane-1,3-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The trimethoxyphenyl group is known to enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxyphenylacetic acid
  • 3,4,5-trimethoxybenzylamine
  • 3,4,5-trimethoxyphenylpropanoic acid

Uniqueness

N’-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its potential for various applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine

InChI

InChI=1S/C13H22N2O3/c1-16-11-7-10(9-15-6-4-5-14)8-12(17-2)13(11)18-3/h7-8,15H,4-6,9,14H2,1-3H3

InChI Key

UQZQLMHVPFUDQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCCCN

Origin of Product

United States

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